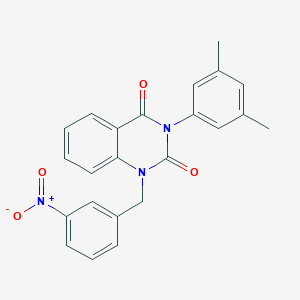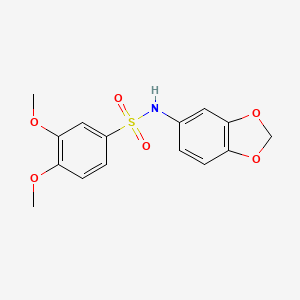![molecular formula C23H21N3O2 B14997484 4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B14997484.png)
4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound that features a unique structure combining aniline, oxadiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of hydrazine with an appropriate aldehyde, followed by cyclization. The phenyl groups are introduced through subsequent substitution reactions. The final step involves the ethoxylation of the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, allowing the compound to bind to specific sites on proteins or nucleic acids. This binding can inhibit or activate the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,5-oxadiazole
Uniqueness
The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-ethoxy-N-[phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-20-15-13-19(14-16-20)24-21(17-9-5-3-6-10-17)23-26-25-22(28-23)18-11-7-4-8-12-18/h3-16,21,24H,2H2,1H3 |
InChI Key |
UFDSEMMBDHSBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B14997401.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B14997417.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B14997421.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B14997426.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(3-methoxypropyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14997427.png)
![Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14997436.png)
![3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997439.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997444.png)

![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14997458.png)

![2-methoxy-N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B14997504.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14997506.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B14997509.png)
